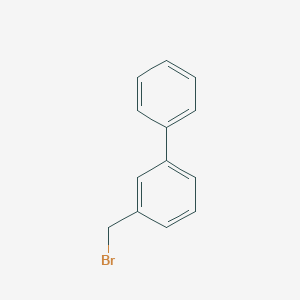

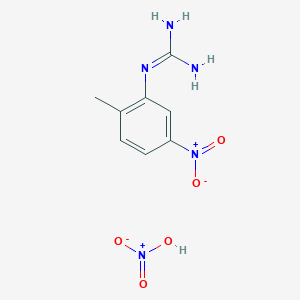

![molecular formula C11H15ClN2O B018860 3-(2-クロロエチル)-2-メチル-6,7,8,9-テトラヒドロ-4H-ピリド[1,2-a]ピリミジン-4-オン CAS No. 63234-80-0](/img/structure/B18860.png)

3-(2-クロロエチル)-2-メチル-6,7,8,9-テトラヒドロ-4H-ピリド[1,2-a]ピリミジン-4-オン

概要

説明

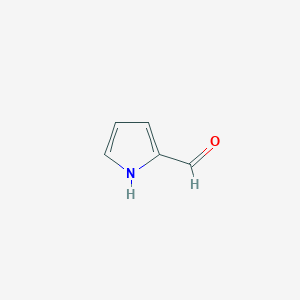

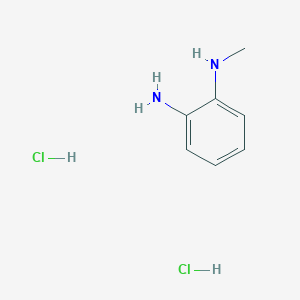

3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one, also known as 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one, is a useful research compound. Its molecular formula is C11H15ClN2O and its molecular weight is 226.7 g/mol. The purity is usually 95%.

The exact mass of the compound 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品化学:リスペリドンの合成

この化合物は、統合失調症の治療に使用されるリスペリドンの合成における中間体として役立ちます . 医薬品的に活性な薬物の骨格を形成する上で重要であり、治療薬の開発における重要性を強調しています。

有機合成:カルコゲネーション反応

有機化学では、金属フリーC-3カルコゲネーション反応において、3-ArS/ArSe誘導体を合成するために使用されます . これらの誘導体は、潜在的な生物活性を有する化合物を作り、複雑な分子構造を構築するために貴重です。

材料科学:複素環式ビルディングブロック

この化合物は、ハロゲン化複素環に分類され、材料科学におけるビルディングブロックとして役立ちます . 複素環構造により、特定の電子特性または光学特性を有する新規材料を作成するために使用できます。

生化学:酵素阻害研究

それは、アセチルコリンエステラーゼ阻害など、多様な生物活性を示します . これは、酵素機能の研究と、アルツハイマー病などの疾患の治療に使用できる阻害剤の開発において重要です。

農学化学:農薬合成

農業での直接的な用途は明示的に言及されていませんが、化合物は、農薬特性を有する誘導体を合成する役割を、その化学反応性と生物活性分子の合成を通じて暗示されています .

環境科学:汚染物質の分解

この化合物の誘導体は、環境汚染物質の分解に使用できる可能性があります。 その反応性は、有害物質を毒性の低い形態に分解するのに役立つ可能性がありますが、この分野での特定の用途についてはさらなる調査が必要です .

薬理学:創薬

リスペリドン以外にも、この化合物の構造的枠組みは、さまざまな薬物の開発に役立ちます。 その分子構造は、新しい薬理学的薬剤の開発につながる可能性のある改変を可能にします .

化学研究:ラジカル機構的経路研究

この化合物は、化学反応におけるラジカル機構的経路を調査する研究に関係しています . これらの経路を理解することは、新しい合成法の開発と化学理論の進歩に不可欠です。

Safety and Hazards

特性

IUPAC Name |

3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c1-8-9(5-6-12)11(15)14-7-3-2-4-10(14)13-8/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWCQQUYLPYOMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCCC2=N1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212626 | |

| Record name | 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4hpyrido(1,2-a)pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63234-80-0 | |

| Record name | 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63234-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4hpyrido(1,2-a)pyrimidin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063234800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4hpyrido(1,2-a)pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-CHLOROETHYL)-2-METHYL-6,7,8,9-TETRAHYDRO-4HPYRIDO(1,2-A)PYRIMIDIN-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2089CR1AQN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives potentially effective as antibacterial agents?

A1: While the exact mechanism of action isn't detailed in the research [], the study highlights that incorporating a heterocyclic piperazine moiety into the 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one structure significantly enhances antibacterial activity. Specifically, compound 6i demonstrated promising results against both Gram-positive and Gram-negative bacteria, even surpassing the potency of the standard drug Streptomycin sulphate []. This suggests that the heterocyclic piperazine moiety plays a crucial role in the compound's interaction with its bacterial target, potentially interfering with essential bacterial processes. Further research is needed to elucidate the precise mechanism of action and identify the specific bacterial targets.

Q2: How were the synthesized 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives characterized?

A2: The study employed a combination of spectroscopic techniques and elemental analysis to confirm the identity and purity of the synthesized compounds []. Researchers used ¹H-NMR (proton nuclear magnetic resonance) and FTIR (Fourier-transform infrared spectroscopy) to analyze the structural features and functional groups present in the synthesized derivatives. Additionally, elemental analysis was conducted to verify the elemental composition of the compounds, ensuring they matched the expected ratios based on their molecular formulas []. These combined techniques provide a comprehensive understanding of the synthesized compounds' chemical structures.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。